2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a methoxybenzoyl group, and a fluoro-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 2-fluoro-4-methoxybenzoyl chloride: This intermediate can be synthesized by reacting 2-fluoro-4-methoxybenzoic acid with thionyl chloride under reflux conditions.
Formation of the benzofuran intermediate: The benzofuran ring can be constructed through a cyclization reaction involving appropriate starting materials, such as 2-hydroxybenzaldehyde and a suitable fluorinated reagent.
Coupling reaction: The final step involves coupling the benzofuran intermediate with 2-fluoro-4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel anti-inflammatory, anticancer, or antimicrobial agents.
Materials Science: Its chemical properties can be exploited in the development of advanced materials, such as organic semiconductors or photonic devices.
Biological Studies: The compound can be used as a probe or tool in biological research to study enzyme interactions, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(4-methoxybenzyl)benzamide
- 4-fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide stands out due to its benzofuran ring, which imparts unique electronic and steric properties. This structural feature enhances its potential for specific interactions with biological targets and its suitability for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C23H16FNO4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C23H16FNO4/c1-28-15-12-10-14(11-13-15)21(26)22-20(17-7-3-5-9-19(17)29-22)25-23(27)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,25,27) |
InChI Key |
LIWYOBKBPRJKAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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